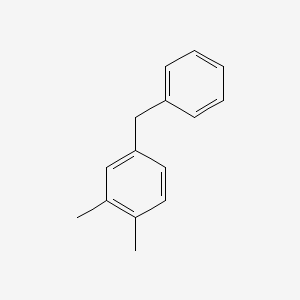

4-Benzyl-1,2-dimethylbenzene

Description

Contextualization within Aromatic Hydrocarbon Chemistry Research

4-Benzyl-1,2-dimethylbenzene, an aromatic hydrocarbon, is characterized by a benzene (B151609) ring substituted with two methyl groups and one benzyl (B1604629) group. smolecule.com Aromatic hydrocarbons, also known as arenes, are a significant class of organic compounds, with benzene being the parent compound. researchgate.netallen.in These compounds are noted for their distinct structures and properties, which differ significantly from aliphatic hydrocarbons. researchgate.net

The arrangement of substituents on the benzene ring in this compound influences its chemical properties and reactivity. smolecule.com The presence of both methyl and benzyl groups on the aromatic ring is a key feature of this compound. smolecule.com The study of such substituted aromatic hydrocarbons is crucial for understanding structure-activity relationships and for developing new synthetic methodologies.

Research into aromatic hydrocarbons like this compound is driven by their potential as intermediates in the synthesis of more complex molecules. smolecule.com The field of aromatic hydrocarbon chemistry is vast, encompassing the study of their synthesis, reactions, and applications in various industrial sectors, including pharmaceuticals, materials science, and petrochemicals. smolecule.comresearchgate.netscispace.com

Significance of Substituted Benzylic Systems in Chemical Synthesis and Theory

Substituted benzylic systems are of considerable importance in organic synthesis and theoretical chemistry due to the unique reactivity of the benzylic position. The benzylic carbon, the carbon atom directly attached to a benzene ring, is highly reactive. chemistrysteps.com This increased reactivity is attributed to the resonance stabilization of intermediates, such as carbocations, radicals, or anions, by the adjacent benzene ring. chemistrysteps.comchemistry.coach

This inherent reactivity makes benzylic compounds valuable precursors in a wide range of chemical transformations. chemistrysteps.com Key reactions involving the benzylic position include:

Substitution Reactions: Benzylic halides can undergo both SN1 and SN2 reactions. The pathway depends on the structure of the benzylic halide, with primary halides favoring SN2 and secondary/tertiary halides favoring SN1 due to the stability of the resulting benzylic carbocation. chemistrysteps.comchemistry.coach

Elimination Reactions: E1 and E2 elimination reactions are also common for benzylic substrates. chemistrysteps.com

Oxidation: The benzylic position can be oxidized to form carbonyl compounds or carboxylic acids. For instance, strong oxidizing agents can convert a primary or secondary benzylic carbon to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.com

Radical Halogenation: The benzylic position is susceptible to radical halogenation. chemistry.coach

The development of new catalytic systems, including bimetallic catalysis, has further expanded the synthetic utility of benzylic compounds, enabling complex transformations like stereodivergent benzylic substitution. chinesechemsoc.org These advancements allow for the construction of chiral molecules with benzylic stereocenters, which are common motifs in biologically active molecules and natural products. chinesechemsoc.org

Overview of Current Research Trajectories for this compound

Current research involving this compound primarily focuses on its synthesis and its role as a chemical intermediate. One common synthetic route is the benzylation of o-xylene (B151617) with benzyl chloride, often catalyzed by anhydrous aluminum chloride at elevated temperatures. smolecule.com Another approach involves the use of iron-loaded mesoporous materials as catalysts for the condensation of o-xylene with benzyl chloride. scispace.com

The compound serves as a building block for more complex diarylmethanes and triarylmethanes through the formation of C(sp²)–C(sp³) single bonds. molaid.com These larger molecules have potential applications in various fields. For instance, derivatives of this compound may be explored for their potential in materials science or as structural motifs in the development of new pharmaceutical agents. smolecule.com

Furthermore, research into related substituted benzylic systems provides insights into the potential reactivity and applications of this compound. For example, studies on the synthesis of substituted benzylic alcohols and the stereodivergent substitution of benzylic esters highlight the broad synthetic potential of this class of compounds. chinesechemsoc.orgorganic-chemistry.orgacs.org The ongoing development of novel synthetic methods continues to open new avenues for the utilization of this compound and its derivatives in advanced chemical research.

Structure

3D Structure

Properties

CAS No. |

13540-56-2 |

|---|---|

Molecular Formula |

C26H46N2O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Benzyl 1,2 Dimethylbenzene

Historical and Contemporary Approaches to Benzyl-Aromatic Synthesis

The benzylation of aromatic compounds is a fundamental transformation in organic synthesis. Historically, the Friedel-Crafts alkylation, discovered in 1877 by Charles Friedel and James Crafts, has been the cornerstone for creating benzyl-aromatic linkages. This method typically employs a benzyl (B1604629) halide and a Lewis acid catalyst to generate an electrophile that attacks the aromatic ring. For decades, this reaction was a primary tool for producing compounds like diphenylmethane (B89790) and its derivatives.

Contemporary organic synthesis has introduced a variety of advanced methods that offer improved selectivity, functional group tolerance, and milder reaction conditions. These modern approaches include transition-metal-catalyzed cross-coupling reactions, which utilize pre-functionalized coupling partners like organoboron or organozinc reagents. Furthermore, the direct C-H bond functionalization has emerged as a powerful, atom-efficient strategy, enabling the formation of benzyl-aromatic bonds without the need for pre-functionalization of the starting materials. These newer methods often address the limitations of traditional approaches, such as catalyst deactivation and the generation of hazardous waste.

Carbon-Carbon Bond Formation in the Synthesis of 4-Benzyl-1,2-dimethylbenzene

The central challenge in synthesizing this compound is the precise formation of the bond connecting the phenylmethyl (benzyl) group to the C4 position of the 1,2-dimethylbenzene ring.

The most direct and historically significant method for synthesizing this compound is the Friedel-Crafts alkylation. This electrophilic aromatic substitution involves the reaction of 1,2-dimethylbenzene with a benzylating agent, such as benzyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

The mechanism proceeds in several steps:

Formation of the Electrophile: The Lewis acid catalyst interacts with the benzyl halide, polarizing the carbon-halogen bond and generating a benzyl carbocation or a highly reactive complex that functions as the electrophile.

Electrophilic Attack: The electron-rich π-system of the 1,2-dimethylbenzene ring attacks the benzylic carbocation, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion.

Deprotonation: A weak base, typically the complex formed from the Lewis acid and the halide, removes a proton from the carbon bearing the new benzyl group, restoring aromaticity to the ring and yielding the final product, this compound.

While effective, this method has limitations, including the potential for polyalkylation, where the product, being more nucleophilic than the starting material, undergoes further benzylation. This can be mitigated by using a large excess of the aromatic substrate.

Table 1: Comparison of Catalysts for Friedel-Crafts Benzylation

| Catalyst | Reactant 1 | Reactant 2 | Conditions | Selectivity | Reference |

| AlCl₃ (Lewis Acid) | 1,2-Dimethylbenzene | Benzyl Chloride | Anhydrous, rt | Moderate to high, risk of polyalkylation | |

| Fe-based (Heterogeneous) | Benzyl Alcohol | Aryl Boronic Acid | Base-free | Efficient C-O bond activation | |

| Copper-Mesoporous Silica (B1680970) | Benzene (B151609)/Toluene (B28343) | Benzyl Chloride | Liquid phase | High activity and selectivity |

Modern synthetic chemistry offers powerful cross-coupling reactions, which provide an alternative route to the this compound scaffold with greater control and functional group compatibility. These reactions typically involve a transition metal catalyst, most commonly palladium.

Negishi-type Coupling: An organozinc reagent can be used to form the desired C-C bond. For instance, a benzylzinc halide could be coupled with 4-halo-1,2-dimethylbenzene, or a (3,4-dimethylphenyl)zinc halide could be coupled with a benzyl halide. A notable development is the ability to perform these zinc-mediated, palladium-catalyzed couplings "on water" at room temperature, avoiding the need for pre-formation of the organozinc reagent.

Suzuki-type Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. The synthesis of this compound could be achieved by coupling (3,4-dimethylphenyl)boronic acid with a benzyl halide or benzylboronic acid with 4-halo-1,2-dimethylbenzene, catalyzed by a palladium complex. Copper catalysts have also been shown to be effective for Suzuki-Miyaura reactions involving benzyl halides.

Table 2: Representative Cross-Coupling Conditions

| Coupling Type | Catalyst System | Substrate 1 | Substrate 2 | Solvent | Key Feature | Reference |

| Negishi-like | PdCl₂(Amphos)₂ / Zn | Benzyl Halide | Aryl Halide | Water | In-situ organozinc formation | |

| Suzuki-Miyaura | CuI / LiOtBu | Benzyl Halide | Arylboronate | DMPU | High yields for primary/secondary benzyl halides | |

| Debenzylative | Pd(dba)₂ / NiXantPhos | Aryl Benzyl Sulfide | Aryl Bromide | CPME | C-S bond cleavage and formation |

Mechanistic Investigations of Reactions Involving 4 Benzyl 1,2 Dimethylbenzene

Elucidation of Reaction Pathways for Benzylic Transformations on 4-Benzyl-1,2-dimethylbenzene

The benzylic position of this compound, the carbon atom directly attached to both a benzene (B151609) ring and the xylyl group, is a focal point of reactivity. This enhanced reactivity is attributed to the stabilization of intermediates, such as radicals and carbocations, through resonance with the adjacent aromatic ring. chemistrysteps.comwikipedia.org

One of the primary benzylic transformations is oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) can oxidize the benzylic carbon. wikipedia.orglibretexts.org The reaction proceeds through a complex mechanism that involves the formation of a benzylic radical intermediate. libretexts.org For this reaction to occur, the presence of at least one hydrogen atom at the benzylic position is essential. masterorganicchemistry.com The ultimate product of this vigorous oxidation is typically a carboxylic acid. wikipedia.orglibretexts.org

Another significant benzylic transformation is halogenation. Benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide. libretexts.org This reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with Br₂ to yield the brominated product and regenerate the bromine radical, continuing the chain reaction. libretexts.org

Furthermore, benzylic positions readily participate in nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. chemistrysteps.com The facility of S_N1 and E1 reactions is due to the formation of a stable benzylic carbocation intermediate, which is stabilized by resonance. chemistrysteps.com

A study on the benzylation of o-xylene (B151617) with benzyl (B1604629) alcohol using FeCl₃ as a catalyst reported a 99% yield of this compound, demonstrating a highly regioselective reaction pathway. researchgate.net

| Transformation | Reagent(s) | Key Intermediate | Typical Product |

|---|---|---|---|

| Oxidation | KMnO₄, HNO₃ | Benzylic Radical | Carboxylic Acid |

| Bromination | NBS, Benzoyl Peroxide | Benzylic Radical | Benzylic Bromide |

| Nucleophilic Substitution (S_N1) | Weak Nucleophile/Protic Solvent | Benzylic Carbocation | Substituted Product |

| Benzylation | o-xylene, Benzyl alcohol, FeCl₃ | Carbocation | This compound |

Detailed Studies of Aromatic Substitution Reactions on this compound

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. The substituents on the benzene rings—the benzyl group and the two methyl groups—influence the rate and regioselectivity of these reactions. Both alkyl groups (methyl) and the benzyl group are activating groups and ortho-, para-directors. uoanbar.edu.iq

In the case of the 1,2-dimethyl-substituted ring, the two methyl groups strongly activate the ring towards electrophilic attack. Their combined directing effects would favor substitution at positions 4 and 5 (ortho to one methyl and meta to the other) and position 3 and 6 (para to one methyl and ortho to the other). However, steric hindrance between the two methyl groups can influence the final product distribution. uoanbar.edu.iq The benzyl group also directs incoming electrophiles to the ortho and para positions of its own ring.

A common example of EAS is nitration, which involves the use of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. uoanbar.edu.iq Halogenation, such as bromination with Br₂ and a Lewis acid catalyst like FeBr₃, is another typical EAS reaction. msu.edu The mechanism for these reactions involves a two-step process: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (often called a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. msu.edumsu.edu

The Friedel-Crafts alkylation is a method to introduce alkyl groups onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. msu.edu For instance, the synthesis of this compound itself can be achieved through the Friedel-Crafts benzylation of o-xylene with benzyl chloride and a catalyst like anhydrous aluminum chloride. smolecule.com It is important to note that polyalkylation can be a side reaction in Friedel-Crafts alkylations, especially when the product is more reactive than the starting material. msu.edu

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -CH₂-Ph (Benzyl) | Activating | Ortho, Para |

Free Radical Reaction Mechanisms involving the Benzylic Position of this compound

The benzylic position of this compound is particularly susceptible to free radical reactions due to the resonance stabilization of the resulting benzylic radical. wikipedia.orglibretexts.org The mechanism of these reactions typically involves three main stages: initiation, propagation, and termination. govtpgcdatia.ac.in

Initiation: This step involves the formation of initial free radicals. In the case of benzylic bromination with NBS, the reaction is often initiated by the homolytic cleavage of a radical initiator like benzoyl peroxide upon heating or irradiation. govtpgcdatia.ac.in

Propagation: This is a chain reaction phase. A bromine radical, for example, abstracts a hydrogen atom from the benzylic position of this compound. This forms a resonance-stabilized benzylic radical and a molecule of HBr. libretexts.org The benzylic radical is stabilized by the delocalization of the unpaired electron over the adjacent pi system of the aromatic ring. libretexts.org This radical then reacts with a molecule of Br₂ (which can be generated from the reaction of HBr with NBS) to form the benzylic bromide product and a new bromine radical, which continues the chain. libretexts.org

Termination: The reaction chain is terminated when two radicals combine to form a stable molecule. govtpgcdatia.ac.in This can happen in various ways, such as the combination of two bromine radicals or a bromine radical with a benzylic radical. govtpgcdatia.ac.in

Oxidation reactions at the benzylic position with agents like KMnO₄ are also believed to proceed through a complex mechanism involving the initial formation of a benzylic radical via hydrogen abstraction. masterorganicchemistry.com

Theoretical studies on the reaction of the benzyl radical with molecular oxygen show that it proceeds through the formation of a benzylperoxy radical. This intermediate can then undergo several dissociation pathways. acs.org

| Stage | Description | Example Reaction |

|---|---|---|

| Initiation | Formation of initial radicals | (PhCOO)₂ → 2 PhCOO• |

| Propagation | Chain reaction involving abstraction and product formation | Ar-CH₂-R' + Br• → Ar-CH•-R' + HBr Ar-CH•-R' + Br₂ → Ar-CHBr-R' + Br• |

| Termination | Combination of radicals to end the chain | Br• + Br• → Br₂ |

Kinetic and Thermodynamic Aspects of Reactions involving this compound

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding reaction rates and product distributions.

For free radical reactions at the benzylic position, the rate is influenced by the stability of the benzylic radical intermediate. The bond dissociation energy of a benzylic C-H bond is significantly lower than that of a typical alkyl C-H bond, making hydrogen abstraction at this position kinetically more favorable. wikipedia.org

Thermodynamic data for aromatic compounds and their reaction intermediates are essential for detailed kinetic modeling. For instance, the standard enthalpy of formation for the benzyl radical has been determined through various experimental and computational methods. kaust.edu.sa Computational tools and databases are available to estimate thermodynamic properties for species involved in combustion and reaction modeling. acs.orgnist.gov

Kinetic studies of the oxidation of 1,2-dimethylbenzene (o-xylene), a structural component of this compound, have been performed in jet-stirred reactors to develop detailed chemical kinetic reaction mechanisms. researchgate.net These models help in understanding the complex reaction pathways at high temperatures. Similarly, theoretical studies have investigated the kinetics of the reaction between the benzyl radical and atomic oxygen, revealing multiple product channels and their branching ratios at different temperatures and pressures. acs.orgresearchgate.net

| Reaction Type | Key Kinetic Factor | Key Thermodynamic Factor |

|---|---|---|

| Electrophilic Aromatic Substitution | Stability of the sigma complex (rate-determining step) | Exothermic nature of restoring aromaticity |

| Benzylic Free Radical Reaction | Low bond dissociation energy of benzylic C-H bond | Resonance stabilization of the benzylic radical |

Theoretical and Computational Chemistry Studies of 4 Benzyl 1,2 Dimethylbenzene

Quantum Chemical Analysis of the Electronic Structure of 4-Benzyl-1,2-dimethylbenzene

Quantum chemical methods are fundamental to understanding the electronic characteristics of this compound. These calculations provide a microscopic view of the electron distribution and orbital interactions within the molecule.

Detailed analysis of the electronic structure often involves the calculation of various molecular properties. Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT can determine ground-state electronic structure parameters like molecular orbital energies and geometric configurations. mdpi.com

Table 1: Calculated Electronic Properties of Aromatic Compounds This table is for illustrative purposes and the values are not specific to this compound as direct computational data was not available in the provided search results.

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |

| Dipole Moment | 0.5 D | DFT/B3LYP |

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's stability and reactivity. mdpi.com

Molecular Dynamics and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound. mdpi.com These simulations model the atomic motions over time, providing insights into the preferred spatial arrangements of the molecule.

The conformational flexibility of this compound arises from the rotation around the single bond connecting the phenyl and dimethylphenyl rings. MD simulations can reveal the potential energy surface associated with this rotation, identifying low-energy conformers and the barriers between them. cdnsciencepub.com For instance, studies on similar benzyl-containing compounds have shown that the orientation of the benzyl (B1604629) group relative to the other ring system is a key conformational feature. researchgate.net The temperature dependences of NMR spectra can be interpreted in terms of ring inversion between different conformations. researchgate.net

Table 2: Torsional Angle Preferences in Benzyl-substituted Arenes This table presents hypothetical data to illustrate the type of information obtained from conformational analysis, as specific data for this compound was not found.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | 90 | 0.0 | 75 |

| Local Minimum | 0 | 2.5 | 25 |

Density Functional Theory (DFT) Applications to Reactivity Prediction for this compound

Density Functional Theory (DFT) is a versatile computational method used to predict the reactivity of molecules. nih.govutas.edu.au By calculating various electronic descriptors, DFT can identify the most probable sites for electrophilic and nucleophilic attack.

Key reactivity indices derived from DFT calculations include the Fukui function, which indicates the change in electron density at a given point in the molecule upon the addition or removal of an electron, and the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. mdpi.com Regions of negative potential (red on an MEP map) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. mdpi.com The HOMO and LUMO energy levels are also critical, with the HOMO density indicating sites of electrophilic attack and the LUMO density highlighting sites for nucleophilic attack. mdpi.com

Table 3: DFT-Calculated Reactivity Descriptors This table is a representative example of reactivity descriptors that can be calculated using DFT. The values are not specific to this compound.

| Parameter | Value | Interpretation |

|---|---|---|

| Global Hardness (η) | 2.65 eV | Measure of resistance to change in electron distribution |

| Global Softness (S) | 0.19 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 1.5 eV | Propensity to accept electrons |

| Nucleophilicity Index (N) | 3.2 eV | Propensity to donate electrons |

These descriptors are valuable for rationalizing and predicting the outcomes of chemical reactions involving this compound. beilstein-journals.org

Computational Modeling of Spectroscopic Properties for Mechanistic Insights into this compound Transformations

Computational modeling plays a crucial role in interpreting experimental spectra and gaining mechanistic insights into chemical transformations. By simulating spectroscopic properties such as NMR, IR, and UV-Vis spectra, researchers can correlate theoretical structures with experimental data.

DFT and its time-dependent extension (TD-DFT) are commonly employed to calculate these properties. dergipark.org.tr For example, calculated NMR chemical shifts can aid in the assignment of complex spectra and provide structural confirmation. dergipark.org.tr Similarly, simulated vibrational frequencies from DFT calculations can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes. sigmaaldrich.com The infrared spectrum of 1,2-dimethylbenzene shows strong absorptions for aryl C-H stretching and C-H stretching of the alkyl groups. docbrown.info

UV-Vis electronic spectra can be calculated using TD-DFT to predict electronic transitions and understand the photophysical properties of the molecule. dergipark.org.tr This information is particularly valuable for studying photochemical reactions and excited-state dynamics.

Table 4: Computationally Modeled Spectroscopic Data This table illustrates the type of data generated from computational modeling of spectroscopic properties. The values are hypothetical.

| Spectroscopic Technique | Calculated Parameter | Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 7.1-7.3 ppm | Aromatic Protons |

| ¹³C NMR | Chemical Shift (δ) | 128-140 ppm | Aromatic Carbons |

| IR | Vibrational Frequency (cm⁻¹) | 3050 cm⁻¹ | Aryl C-H Stretch |

| UV-Vis | λ_max (nm) | 265 nm | π → π* Transition |

By comparing these computationally predicted spectra with experimental results, a deeper understanding of the structure, bonding, and reactivity of this compound and its transformation products can be achieved.

Catalysis and Reaction Engineering of 4 Benzyl 1,2 Dimethylbenzene

4-Benzyl-1,2-dimethylbenzene as a Substrate or Ligand in Catalytic Systems

While primarily known as a product of Friedel-Crafts reactions, this compound also serves as a substrate in various catalytic transformations. The reactivity of this compound is largely dictated by the benzyl (B1604629) group and the dimethyl-substituted benzene (B151609) ring. The methyl groups on the aromatic ring activate it towards electrophilic aromatic substitution, directing incoming electrophiles to specific positions. smolecule.com

In catalytic systems, this compound can undergo further reactions. For instance, the methyl groups can be oxidized to form the corresponding carboxylic acids or alcohols under the influence of strong oxidizing agents and appropriate catalysts. smolecule.com Hydrogenation of the aromatic rings to produce saturated derivatives is also possible, though it often requires specific catalysts and significant energy input. smolecule.com

The role of this compound as a ligand in catalytic systems is less common. However, the broader class of substituted biaryl and aryl-alkyl compounds can be modified to create ligands for transition metal catalysis. For instance, functionalization of the aromatic rings could introduce coordinating atoms like phosphorus, nitrogen, or oxygen, enabling the resulting molecule to act as a ligand. These ligands can influence the steric and electronic properties of a metal center, thereby affecting the catalytic activity and selectivity in various reactions. mdpi.com

Development of Novel Catalytic Systems for Transformations of this compound

The synthesis of this compound is a key area where novel catalytic systems have been developed. The traditional method involves the benzylation of o-xylene (B151617) with benzyl chloride using a Lewis acid catalyst like anhydrous aluminum chloride. smolecule.com However, this method suffers from drawbacks related to the corrosive and polluting nature of the catalyst. uaic.ro

To address these issues, research has focused on developing heterogeneous solid acid catalysts, which are more environmentally friendly, easier to handle, and reusable. uaic.roscispace.com Examples of such catalysts include:

Iron-loaded mesoporous materials: Catalysts like Fe/Al-MCM-41 have been shown to be effective for the benzylation of aromatics, including o-xylene, with benzyl chloride. scispace.com These materials offer high surface area and redox properties that facilitate the reaction. scispace.com

Zeolites: Hierarchical H-beta zeolites have been successfully employed for the benzylation of arenes with benzyl alcohol. mdpi.com These catalysts exhibit good reusability and high conversion rates. mdpi.comsemanticscholar.org In the benzylation of p-xylene (B151628), H-beta zeolites have demonstrated high selectivity towards the desired product, 2-benzyl-1,4-dimethylbenzene. semanticscholar.org

Potassium iron zirconium phosphate (B84403) (K2FeZrP3O12 or PIZP): This solid acid catalyst, prepared by a sol-gel method, has been used for the Friedel-Crafts benzylation of various arenes with benzyl bromide under solvent-free conditions, offering high yields and a green chemistry approach. uaic.ro

Ionic Liquids: Brønsted acidic ionic liquids have been explored as efficient and reusable catalysts for related organic syntheses. uaic.ro

Iron(III) chloride (FeCl3): While a more traditional Lewis acid, FeCl3 has been used to catalyze the reaction of o-xylene with benzyl alcohol, yielding this compound with high selectivity. researchgate.netresearchgate.net

The choice of catalyst and reaction conditions significantly influences the product distribution. For example, in the benzylation of o-xylene, a mixture of 3,4-dimethyldiphenylmethane (3,4-DMDPM) and 2,3-dimethyldiphenylmethane (2,3-DMDPM) can be formed. bibliotekanauki.pl The reaction mechanism often involves the formation of a benzyl carbocation that attacks the o-xylene ring. bibliotekanauki.pl Studies have shown that the formation of the para-product (3,4-DMDPM) is often favored due to steric factors. bibliotekanauki.pl

| Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|

| Fe/Al-MCM-41 | o-xylene and benzyl chloride | Effective for benzylation of aromatics. | scispace.com |

| Hierarchical H-beta Zeolite | p-xylene and benzyl alcohol | High conversion (98%) and selectivity (85%) for 2-benzyl-1,4-dimethylbenzene. Reusable for at least five cycles. | mdpi.com |

| K2FeZrP3O12 (PIZP) | o-xylene and benzyl bromide | Solvent-free conditions, high yield (80%). | uaic.ro |

| FeCl3 | o-xylene and benzyl alcohol | High yield (99%) and regioselectivity (99:1) for this compound. | researchgate.netresearchgate.net |

Process Intensification and Scale-Up Methodologies for this compound Synthesis and Reactions

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. In the context of this compound synthesis, this involves moving from traditional batch reactors to more advanced systems like microreactors and continuous flow reactors. ru.nlgoogle.com These technologies offer several advantages, including enhanced heat and mass transfer, improved safety, and better control over reaction parameters. google.comcanterbury.ac.nz

Key aspects of process intensification for this and related reactions include:

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 4 Benzyl 1,2 Dimethylbenzene Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the three-dimensional structure and dynamic behavior of 4-benzyl-1,2-dimethylbenzene in solution. By analyzing chemical shifts, coupling constants, and through-space interactions, detailed information about its stereochemistry and preferred conformations can be obtained.

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic and aliphatic protons. rsc.orgwiley-vch.de The methylene (B1212753) bridge protons typically appear as a singlet, while the aromatic protons exhibit complex multiplets due to spin-spin coupling. rsc.orgacs.org The chemical shifts of the aromatic protons are influenced by the substitution pattern on both benzene (B151609) rings. acs.orglibretexts.orgucsd.edu For instance, in 1,2-dimethylbenzene (o-xylene), the aromatic protons are chemically non-equivalent, leading to distinct signals. ucsd.edudocbrown.info The presence of the benzyl (B1604629) group further complicates the spectrum, and high-field NMR instruments are often necessary to resolve the overlapping multiplets. rsc.org

¹³C NMR spectroscopy provides complementary information on the carbon framework of the molecule. cdnsciencepub.com The chemical shifts of the carbon atoms are sensitive to their local electronic environment and can be used to confirm the connectivity of the molecule. rsc.orgcdnsciencepub.com In diphenylmethanes, the chemical shift of the methylene carbon is particularly sensitive to ortho-substitution, showing a shielding effect due to steric interactions. cdnsciencepub.com

Conformational analysis of diphenylmethanes suggests that the two phenyl rings are not coplanar and undergo restricted rotation. acs.orgcdnsciencepub.com For ortho-substituted diphenylmethanes, specific conformations may be preferred to minimize steric hindrance. acs.org Dynamic NMR (DNMR) experiments at variable temperatures can be employed to study the energy barriers associated with this rotation. unibas.it These studies can reveal the populations of different conformers and the kinetics of their interconversion. acs.orgunibas.it

¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds

The following table summarizes reported NMR data for this compound and its structural isomers. Chemical shifts (δ) are given in ppm. Data is compiled from various studies and may have been recorded in different solvents and at different magnetic field strengths. rsc.orgwiley-vch.decdnsciencepub.com

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| This compound | 7.24-6.90 (m, ArH), 3.88 (s, CH₂), 2.19 (s, CH₃), 2.16 (s, CH₃) | 141.3, 136.1, 135.8, 130.0, 129.1, 128.6, 126.2, 41.7, 19.3, 19.2 | rsc.orgwiley-vch.de |

| 2-Benzyl-1,4-dimethylbenzene | 7.24-6.92 (m, ArH), 3.93 (s, CH₂), 2.27 (s, CH₃), 2.18 (s, CH₃) | 140.7, 138.8, 135.5, 133.6, 130.9, 130.4, 128.9, 128.5, 127.3, 126.0, 39.6, 21.1, 19.4 | rsc.org |

| Diphenylmethane (B89790) | 7.32-7.17 (m, ArH), 3.99 (s, CH₂) | 141.2, 128.9, 128.4, 125.9, 41.9 | cdnsciencepub.com |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Advanced mass spectrometry (MS) techniques are crucial for elucidating the fragmentation pathways of this compound and for conducting isotopic labeling studies to trace reaction mechanisms. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which aids in determining the elemental composition of fragment ions. wiley-vch.de

Upon electron ionization (EI), aromatic compounds like this compound typically form a stable molecular ion. jove.comwhitman.edu A common fragmentation pathway for alkyl-substituted benzenes involves the formation of a tropylium (B1234903) ion (m/z 91) through rearrangement of the benzyl cation. jove.comwhitman.edu For this compound, the molecular ion peak would be observed, and key fragment ions would arise from cleavage of the benzylic C-C bond. wiley-vch.dedocbrown.info The loss of a methyl group from the dimethylbenzene ring is also a possible fragmentation pathway. wiley-vch.de

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can be used to systematically study the fragmentation of selected ions. researchgate.netnih.gov This allows for the construction of detailed fragmentation pathways, providing structural information about the molecule. For instance, the fragmentation of protonated benzylamines, which share structural similarities, has been shown to involve complex rearrangements and the formation of ion-neutral complexes. researchgate.net

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to study reaction mechanisms. researchgate.netresearchgate.net By replacing specific atoms in this compound with their heavier isotopes (e.g., ¹³C or ²H), the fate of these atoms during a chemical reaction or mass spectrometric fragmentation can be tracked. otsuka.co.jpacs.org For example, in a study of a Ni-catalyzed reaction to form ¹⁸O-labeled esters, isotopic labeling was used to determine the position of the ¹⁸O atom in the final product, providing insight into the reaction mechanism. researchgate.net Similarly, labeling the benzylic or methyl positions of this compound could help to unravel complex rearrangements that may occur upon ionization or during a chemical transformation.

Predicted Key Mass Spectrometry Fragments for this compound

This table outlines the expected major fragment ions in the electron ionization (EI) mass spectrum of this compound based on common fragmentation patterns of alkylbenzenes. jove.comwhitman.edudocbrown.infodocbrown.info

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 196 | [C₁₅H₁₆]⁺˙ (Molecular Ion) | Ionization of the parent molecule |

| 181 | [C₁₄H₁₃]⁺ | Loss of a methyl radical (CH₃) |

| 105 | [C₈H₉]⁺ | Benzylic cleavage to form the dimethylbenzyl cation |

| 91 | [C₇H₇]⁺ | Benzylic cleavage to form the benzyl cation, which rearranges to the tropylium ion |

| 77 | [C₆H₅]⁺ | Loss of a hydrogen atom from the benzene ring fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Monitoring Reaction Progress and Structural Changes

The FT-IR spectrum of this compound would show characteristic absorption bands for C-H stretching vibrations of the aromatic rings and the methyl and methylene groups. Aromatic C=C stretching vibrations would also be present in the fingerprint region. docbrown.info Changes in the intensity or position of these bands can indicate structural modifications, such as substitution on the aromatic rings or reactions involving the benzylic position.

Raman spectroscopy provides complementary information to FT-IR. mt.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of aromatic compounds. researchgate.net In-situ Raman spectroscopy can be a powerful tool for real-time monitoring of reactions, allowing for the observation of the disappearance of reactants and the appearance of products and intermediates. mt.comresearchgate.net For example, Raman spectroscopy has been used to monitor polymerization reactions and curing processes in real-time. researchgate.net

X-ray Diffraction Studies of Co-crystals or Derivatives (if applicable for complex structural interactions)

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, forming co-crystals or crystalline derivatives can provide a viable pathway for X-ray analysis. ajprd.comacs.org

Co-crystals are multi-component crystals where the components are held together by non-covalent interactions. ajprd.comacs.org By co-crystallizing this compound with a suitable co-former, it is possible to obtain crystals of sufficient quality for single-crystal X-ray diffraction. This would provide unambiguous information about the solid-state conformation of the molecule, as well as details of intermolecular interactions such as π-π stacking and C-H···π interactions, which govern the crystal packing. acs.org

In cases where this compound is part of a more complex system, such as a metal-organic framework or a host-guest complex, X-ray diffraction is essential for elucidating the nature of the structural interactions. weizmann.ac.il The resulting crystal structure can reveal precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's geometry. acs.org Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline material and confirm the phase of the co-crystals formed. ajprd.com

Chemical Transformations and Reactivity of 4 Benzyl 1,2 Dimethylbenzene

Oxidation and Reduction Pathways of the Benzylic Methylene (B1212753) Group in 4-Benzyl-1,2-dimethylbenzene

The benzylic methylene group (-CH2-) in this compound is a key site for chemical transformations, particularly oxidation. This carbon is activated due to its position adjacent to two aromatic rings, making it susceptible to attack by various oxidizing agents. masterorganicchemistry.com

Oxidation Pathways

The primary oxidation product of the benzylic methylene group is the corresponding ketone, (3,4-dimethylphenyl)(phenyl)methanone. This transformation is a valuable method for synthesizing substituted benzophenones. tandfonline.comnih.gov A variety of reagents and catalytic systems have been developed for the benzylic oxidation of diarylmethanes, which are directly applicable to this compound. nih.gov

Common methods include:

Chromium-Based Reagents : Chromium trioxide supported on silica (B1680970) gel has been shown to be a mild and effective reagent for oxidizing the benzylic group of diarylmethanes to a carbonyl group. tandfonline.com

Metal-Free Oxidation : An environmentally friendly approach involves using molecular oxygen (O2) as the oxidant, promoted by a base such as potassium hexamethyldisilazide (KHMDS). nih.govresearchgate.net This method provides a facile route to diaryl ketones in high yields under mild conditions. nih.gov

Organocatalysis : Systems using N-hydroxyimides, like N-hydroxyphthalimide (NHPI) or N-hydroxysuccinimide (NHSI), often in combination with a metal co-catalyst (like iron salts) and an oxygen source, can efficiently catalyze the aerobic oxidation of benzylic methylenes. rsc.orgrsc.orgnih.gov These reactions proceed via a radical mechanism where the N-hydroxyimide generates a radical that abstracts a hydrogen from the benzylic position, initiating the oxidation cascade. rsc.orgnih.gov

Oxone-KBr System : A combination of Oxone and potassium bromide (KBr) in aqueous acetonitrile (B52724) provides a transition-metal-free method for oxidizing benzylic methylenes to ketones. researchgate.net

The choice of oxidant and reaction conditions can influence the yield and selectivity of the reaction. While strong oxidants like potassium permanganate (B83412) (KMnO4) can cleave the alkyl chain to form carboxylic acids, milder and more selective methods are preferred for synthesizing the ketone. masterorganicchemistry.com

Reduction Pathways

The benzylic methylene group in this compound is already in a reduced state (sp3 hybridized carbon). Further reduction would typically involve hydrogenolysis, which is the cleavage of the C-C single bond of the methylene bridge. This is a more challenging transformation than oxidation and generally requires harsh conditions, such as high-pressure hydrogenation with specific catalysts, which could also lead to the reduction of the aromatic rings. Therefore, reduction pathways for the benzylic methylene group are less common and synthetically less relevant compared to oxidation.

Table 1: Selected Oxidation Methods for Diarylmethane Analogs

| Oxidant/Catalyst System | Substrate Type | Product | Key Features |

|---|---|---|---|

| CrO₃/Silica Gel tandfonline.com | Diarylmethanes | Diaryl ketones (Benzophenones) | Mild conditions, moderate yields, reusable substrate. tandfonline.com |

| O₂/KHMDS nih.gov | Diarylmethanes | Diaryl ketones | Metal-free, environmentally friendly, excellent yields. nih.gov |

| Fe(NO₃)₃/NHSI/O₂ rsc.orgnih.gov | Diarylmethanes | Diaryl ketones | Organocatalytic, efficient for substrates with electron-withdrawing groups. rsc.orgrsc.org |

| Oxone/KBr researchgate.net | Diarylmethanes | Diaryl ketones | Transition-metal-free, operates in aqueous acetonitrile. researchgate.net |

Regioselective Aromatic Functionalization of this compound

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is determined by the directing effects of its three substituents: two methyl groups and one benzyl (B1604629) group. uomustansiriyah.edu.iqlibretexts.org All three are activating, ortho-, para-directing groups, meaning they increase the rate of reaction and direct incoming electrophiles to the positions ortho and para relative to themselves. uomustansiriyah.edu.iqleah4sci.com

The dimethyl-substituted ring is significantly more activated than the monosubstituted phenyl ring of the benzyl group due to the cumulative electron-donating effect of two methyl groups. Therefore, electrophilic substitution is expected to occur exclusively on the 1,2-dimethylbenzene ring.

Within the 1,2-dimethyl-4-benzyl ring, we must consider the additive effects of the substituents:

The Benzyl Group at C4 : Directs incoming electrophiles to positions C3 and C5 (ortho).

The Methyl Group at C1 : Directs to C2 (already substituted), C6 (ortho), and C4 (already substituted).

The Methyl Group at C2 : Directs to C1 (already substituted), C3 (ortho), and C5 (para).

Analyzing the positions available for substitution (C3, C5, C6):

Position C3 : Is ortho to the C2-methyl group and ortho to the C4-benzyl group. It is activated by two substituents.

Position C5 : Is para to the C2-methyl group, ortho to the C1-methyl group, and ortho to the C4-benzyl group. This position is strongly activated by three substituents.

Position C6 : Is ortho to the C1-methyl group. It is the least activated of the available positions.

Based on the combined directing effects, position C5 is the most electronically activated site for electrophilic attack. However, steric hindrance from the adjacent benzyl group at C4 and methyl group at C1 could play a role. Position C3 is also strongly activated. Therefore, a mixture of products might be expected, with the major isomer depending on the specific reaction conditions and the size of the electrophile. For many EAS reactions like nitration and halogenation, substitution at C5 would be the predicted major outcome, followed by C3. libretexts.orglkouniv.ac.in

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ minia.edu.eg | 4-Benzyl-5-nitro-1,2-dimethylbenzene | Substitution occurs at the most activated position (C5), which is para to one methyl and ortho to the other methyl and the benzyl group. uomustansiriyah.edu.iqlibretexts.org |

| Bromination | Br⁺ libretexts.org | 5-Bromo-4-benzyl-1,2-dimethylbenzene | The cumulative activating effect of the three ortho, para-directing groups strongly favors substitution at the C5 position. leah4sci.com |

| Friedel-Crafts Acylation | RCO⁺ msu.edu | 4-Benzyl-5-acyl-1,2-dimethylbenzene | Due to the bulkiness of the acyl electrophile, substitution might be more sterically sensitive, but C5 remains the most electronically favored site. msu.edu |

Photochemical and Thermal Rearrangements of this compound Derivatives

The structural framework of this compound, featuring two π-systems (the aromatic rings) separated by a single sp³-hybridized carbon (the methylene bridge), is characteristic of a di-π-methane system. wikipedia.org This arrangement makes its derivatives susceptible to specific photochemical rearrangements.

Di-π-Methane Rearrangement

The di-π-methane rearrangement is a photochemical reaction that converts a 1,4-diene or an allyl-substituted arene into an ene- or aryl-substituted cyclopropane, respectively. wikipedia.org This reaction proceeds via a diradical mechanism upon photochemical excitation. For a derivative of this compound, this would involve the formal 1,2-migration of one of the aryl groups and subsequent cyclization to form a highly strained phenyl-(3,4-dimethylbenzyl)cyclopropane derivative. The reaction is often more efficient when initiated from a triplet excited state, sometimes requiring a photosensitizer like acetone. wikipedia.org The efficiency and pathway of the rearrangement can be influenced by substituents on the aromatic rings. rsc.org

Photo-Fries and Related Rearrangements

If this compound is first functionalized to create a derivative like a phenolic ester or an N-aryl amine, other rearrangements become possible.

Photo-Fries Rearrangement : If a hydroxyl group were introduced to one of the rings (e.g., creating a (3,4-dimethylphenyl)(phenyl)methanol, followed by esterification), the resulting aryl ester could undergo a photo-Fries rearrangement. wikipedia.org Upon UV irradiation, the acyl group migrates from the phenolic oxygen to the ortho or para positions of the aromatic ring, forming hydroxy-ketones. asianpubs.org This process involves a radical mechanism. wikipedia.orgacs.org

Thermal and Anionic Rearrangements : Thermal rearrangements of diarylmethane systems can also occur, though often under specific catalytic conditions. For instance, the Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can convert certain diaryl sulfones or ethers into new diarylmethane structures under basic conditions. researchgate.netnih.gov While not a direct rearrangement of the parent hydrocarbon, it highlights a pathway available to its functionalized derivatives. nih.gov

Table 3: Potential Rearrangement Reactions of this compound Derivatives

| Rearrangement Type | Required Derivative Structure | Conditions | Resulting Product Class |

|---|---|---|---|

| Di-π-Methane wikipedia.org | Parent compound or simple derivatives | Photochemical (UV light), often with sensitizer | Aryl-substituted cyclopropanes |

| Photo-Fries wikipedia.orgasianpubs.org | Phenolic ester derivative | Photochemical (UV light) | Hydroxy aryl ketones |

| Truce-Smiles researchgate.netnih.gov | Diaryl ether or amine derivatives | Basic (e.g., KOtBu) or thermal | Rearranged diarylmethanes or cyclized products (e.g., dihydroacridines) |

Applications of 4 Benzyl 1,2 Dimethylbenzene As a Precursor or Building Block in Chemical Synthesis

Synthesis of Complex Organic Molecules Incorporating the 4-Benzyl-1,2-dimethylbenzene Moiety

The this compound scaffold is a fundamental building block in the architecture of larger, often biologically active, organic molecules. While not always synthesized directly from this compound, the presence of this moiety is crucial to the function of many complex derivatives explored in medicinal chemistry. The diarylmethane core provides a specific three-dimensional arrangement that can be pivotal for molecular interactions.

Research in drug discovery has shown that the N-benzyl fragment is a common structural motif due to its flexibility and the potential for cation-π interactions with biological targets. This principle extends to substituted benzyl (B1604629) structures like the one found in this compound. For instance, synthetic efforts toward novel therapeutics have incorporated this type of scaffold into various classes of compounds. Examples include N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as potent inhibitors of the USP1/UAF1 deubiquitinase for anticancer applications, and benzylbenzene derivatives designed as inhibitors of the sodium-dependent glucose cotransporter (SGLT) for managing diabetes.

Furthermore, the structural motif is integral to the synthesis of complex heterocyclic systems. Researchers have successfully synthesized 1'-benzyl-1,4'-dimethyl-2'propyl-1H,1'H-2,6'-dibenzimidazole derivatives, which were subsequently screened for antibacterial activity. In a similar vein, new classes of NCN pincer ligands, which are valuable in catalysis, have been developed using a meta-xylene-based diamide (B1670390) framework, showcasing the utility of the dimethylbenzene portion of the molecule as a rigid backbone for creating complex coordination compounds. These examples highlight the strategic importance of the this compound moiety in constructing molecules with specific therapeutic or catalytic functions.

| Molecule Class | Incorporated Moiety | Application/Significance | Reference |

|---|---|---|---|

| N-Benzyl-2-phenylpyrimidin-4-amines | N-Benzyl | Potent inhibitors of USP1/UAF1 deubiquitinase with anticancer activity. | scispace.com |

| Benzylbenzene Derivatives | Benzylbenzene | Inhibitors of sodium-dependent glucose cotransporter (SGLT) for diabetes treatment. | mdpi.com |

| Dibenzimidazole Derivatives | 1'-Benzyl-1,4'-dimethyl | Synthesized for evaluation of antibacterial properties. | nih.gov |

| NCN Pincer Ligands | meta-Xylene-based backbone | Development of ligands for coordination chemistry and catalysis, preventing common decomposition pathways. |

Utilization in Materials Science Research

In materials science, the structural rigidity and chemical functionality of aromatic compounds like this compound make them valuable components in the design of novel polymers and functional materials. The benzyl and dimethylbenzene groups can be functionalized to introduce polymerizable sites or to tune the physical properties of the resulting material, such as thermal stability, dielectric constant, and liquid crystalline behavior.

One significant area of application is in the development of high-performance polymers for electronics. For example, research has focused on synthesizing oligo(2,6-dimethyl-1,4-phenylene ether) (OPE) terminated with vinylbenzyl ether groups. These resins can be thermally cured to produce materials with low dielectric constants (Dk) and dissipation factors (Df), which are critical for applications in high-frequency communication to reduce signal propagation loss. The incorporation of the benzyl and dimethylphenyl-like structures contributes to the material's excellent thermal stability and favorable dielectric properties.

The vinylbenzyl moiety is also used to create thermo-responsive polymers. A family of polymers based on poly[N-(4-vinylbenzyl)-N,N-dialkylamine] has been synthesized that exhibits lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior, meaning their solubility in a solvent changes drastically with temperature. This property is highly sought after for applications in smart materials, drug delivery, and sensors. Additionally, benzyl groups have been incorporated into monomers like benzyl acrylate (B77674) and benzyl methacrylate (B99206) to synthesize side-chain liquid crystalline polymers, where the rigid benzyl group acts as part of the mesogenic unit that induces the liquid crystalline phase.

| Material/Polymer Class | Key Structural Feature | Property and Application | Reference |

|---|---|---|---|

| Terminated Oligo(phenylene ether)s | 4-Vinylbenzyl ether phenoxy | Low dielectric constant and dissipation factor for high-frequency communication. | |

| Poly[N-(4-vinylbenzyl)-N,N-dialkylamine] | N-(4-vinylbenzyl) | Thermo-responsive polymers (LCST/UCST) for smart materials. | |

| Poly(benzyl acrylate/methacrylate) | Benzyl ester | Side-chain liquid crystalline polymers with specific glass transition and clearing temperatures. | |

| Polyurethane/Starch Networks | Benzyl starch | Benzyl groups improve miscibility and properties of semi-interpenetrating polymer networks. |

Derivatization for Chemical Probes or Sensors in Analytical Chemistry

The development of chemical probes and sensors is a significant area of analytical chemistry, often relying on the derivatization of core molecular scaffolds to create compounds that exhibit a detectable change (e.g., colorimetric or fluorescent) in the presence of a specific analyte. Aromatic compounds are frequently used as the foundation for such sensors due to their stable and synthetically versatile nature.

In principle, the this compound framework could be functionalized to serve as a platform for chemical sensors. Derivatization could involve introducing chelating groups capable of binding to metal ions or reactive sites that interact with specific molecules, with the diarylmethane structure acting as the signaling unit's backbone. However, a review of publicly available scientific literature and patent databases indicates that while the development of chromogenic and fluorogenic sensors based on various aromatic and diarylmethane scaffolds is an active area of research, specific examples detailing the derivatization of this compound for the express purpose of creating chemical probes or sensors are not widely documented. The research in this field tends to focus on other core structures that may offer more favorable photophysical properties or synthetic accessibility for sensor applications.

Future Directions and Emerging Research Avenues for 4 Benzyl 1,2 Dimethylbenzene Studies

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for 4-Benzyl-1,2-dimethylbenzene

The prediction of chemical reactivity is a central challenge in organic synthesis. Traditionally reliant on empirical rules and chemists' intuition, this field is being revolutionized by artificial intelligence (AI) and machine learning (ML). rjptonline.org These computational tools offer the potential to forecast reaction outcomes, suggest optimal conditions, and even design novel synthetic pathways with greater speed and accuracy.

ML models are increasingly adept at tackling complex chemical problems. rjptonline.org For a molecule like this compound, these models can be trained on vast databases of known chemical reactions to predict its behavior in various transformations. beilstein-journals.org The process involves converting the molecular structure into a machine-readable format, known as a featurization or representation, which is then fed into a predictive algorithm. beilstein-journals.org

Key applications of ML in this context include:

Computer-Aided Synthesis Planning (CASP): ML-based retrosynthesis models can propose potential synthetic routes to this compound, breaking it down into simpler, commercially available precursors. beilstein-journals.org

Forward Reaction Prediction: These models predict the likely products when this compound is subjected to a specific set of reactants and conditions. This is crucial for validating synthetic steps proposed by retrosynthesis tools. beilstein-journals.org

Reaction Condition Optimization: AI can sift through millions of possibilities to suggest the optimal catalyst, solvent, temperature, and reagents to maximize the yield and selectivity of a desired reaction involving this compound. beilstein-journals.org For instance, deep learning models trained on extensive databases like Reaxys have demonstrated the ability to sequentially predict catalysts and solvents for given reactions. beilstein-journals.org

While the application of ML to chemical reactions is promising, its effectiveness is constrained by the quality and quantity of the data used for training. rjptonline.org Future efforts will focus on developing more sophisticated algorithms and integrating them with high-throughput experimentation to rapidly generate high-quality data, creating a feedback loop that continuously improves predictive accuracy. beilstein-journals.org

Table 1: Machine Learning Applications in Reaction Prediction

| Application Area | Description | Relevance to this compound |

|---|---|---|

| Retrosynthesis | Predicts potential reactants and synthetic pathways for a target molecule. | Suggesting efficient methods to synthesize the compound from basic starting materials. |

| Forward Prediction | Predicts the product(s) of a reaction given the reactants and conditions. | Validating the feasibility of a planned reaction involving the compound. |

| Yield Prediction | Forecasts the percentage yield of a product, helping to prioritize high-efficiency reactions. | Optimizing synthetic routes to maximize the output of derivatives. rjptonline.org |

| Condition Recommendation | Suggests optimal catalysts, solvents, and temperatures for a desired transformation. | Identifying ideal conditions for functionalizing the aromatic ring or benzylic position. beilstein-journals.org |

Exploration of Novel Reactivity Patterns for this compound

The structure of this compound features two primary sites for chemical modification: the electron-rich xylene ring and the benzylic C-H bonds. Future research is poised to explore novel ways to functionalize these positions with high selectivity.

Benzylic Functionalization: The benzylic position is particularly susceptible to radical-mediated reactions and oxidation.

Catalytic C-H Activation: Modern catalysis offers pathways to directly convert these C-H bonds into more complex functional groups, bypassing the need for pre-functionalized substrates. For example, methods developed for alkene hydrobenzylation, which proceed through benzylic radical intermediates, could be adapted to couple this compound with various partners. nih.gov

Selective Oxidation: Inspired by the photocatalytic conversion of p-xylene (B151628) to p-tolualdehyde, which utilizes hydroxyl radicals for selective oxygenation, similar light-driven methods could be developed to oxidize the benzylic methylene (B1212753) group of this compound to a ketone or alcohol with high precision. acs.org

Aromatic Ring Functionalization: The two methyl groups on the benzene (B151609) ring act as activating, ortho/para-directing substituents.

Electrophilic Aromatic Substitution: This class of reactions is fundamental to benzene chemistry. wikipedia.org Computational studies using Density Functional Reactivity Theory can predict the regioselectivity of reactions like nitration, halogenation, and acylation on the this compound ring, guiding synthetic efforts towards specific isomers. nih.gov

Cross-Coupling Reactions: While typically requiring a halide or triflate on the aromatic ring, emerging methods are enabling direct C-H activation for cross-coupling. Future work could focus on developing catalytic systems that selectively couple the activated aromatic C-H bonds of this compound with various partners.

Table 2: Potential Novel Reactivity Patterns

| Reaction Type | Target Site | Potential Transformation | Enabling Technology |

|---|---|---|---|

| Hydrobenzylation | Benzylic C-H | Formation of new C-C bonds at the benzylic position. | Single-catalyst systems, radical chemistry. nih.gov |

| Photocatalytic Oxidation | Benzylic C-H | Selective conversion to an alcohol or ketone. | Semiconductor or molecular photocatalysts. acs.org |

| Electrophilic Substitution | Aromatic Ring C-H | Introduction of nitro, halogen, or acyl groups. | Computational prediction of regioselectivity. nih.gov |

| Catalytic Hydrodeoxygenation | Benzylic Esters (as precursors) | Synthesis of substituted aromatics from biomass or waste. | Earth-abundant metal catalysts (e.g., iron carbide). acs.orgacs.org |

Interdisciplinary Research Synergies in Benzylic Chemistry

The advancement of benzylic chemistry, including the study of this compound, is increasingly dependent on collaborations that span traditional scientific disciplines.

Sustainable Chemistry and Materials Science: A significant synergy lies in the development of green catalytic processes. Research into the hydrodeoxygenation of benzylic esters using earth-abundant iron carbide nanoparticles provides a prime example. acs.org This approach not only avoids precious metal catalysts but also opens pathways for converting waste polyesters, such as PET, into valuable aromatic compounds like xylenes (B1142099), contributing to a circular economy. acs.org The catalyst's activation via magnetic induction further links this area to materials engineering and energy efficiency. acs.org

Coordination Chemistry and Ligand Design: Benzylic structures are integral components of advanced ligands used in catalysis. For instance, meta-xylene-based backbones are used to create NCN pincer ligands. mdpi.com Introducing methyl groups at the benzylic positions of these ligands can prevent common decomposition pathways, leading to more robust and stable metal complexes. mdpi.com This synergy between organic synthesis and inorganic coordination chemistry is crucial for designing next-generation catalysts.

Atmospheric Chemistry and Environmental Science: Aromatic compounds like toluene (B28343) and xylenes are important volatile organic compounds (VOCs) in the atmosphere. Fundamental studies on the reaction of toluene with hydroxyl radicals, a key atmospheric oxidant, help elucidate the mechanisms of photodegradation. researchgate.net Understanding these reaction pathways, including the competition between hydrogen abstraction from the methyl group and addition to the phenyl ring, is vital for modeling air quality and the environmental fate of aromatic compounds. researchgate.net

By integrating computational tools, exploring novel catalytic systems, and fostering interdisciplinary collaborations, the scientific community can continue to uncover new properties and applications for this compound and the broader class of benzylic compounds.

Q & A

Q. What are the established synthetic routes for 4-Benzyl-1,2-dimethylbenzene, and how can reaction conditions be optimized?

Methodological Answer: The primary synthetic route involves Friedel-Crafts alkylation using toluene derivatives and benzyl halides. Key variables include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ influence yield and regioselectivity .

- Temperature control : Reactions typically proceed at 80–100°C; higher temperatures may induce side reactions (e.g., over-alkylation).

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) favor electrophilic substitution.

Optimization requires gas chromatography-mass spectrometry (GC-MS) to monitor intermediate purity and nuclear magnetic resonance (NMR) to confirm regioselectivity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H and ¹³C NMR : Identify substituent positions via chemical shifts (e.g., methyl groups at δ 2.2–2.5 ppm, benzyl protons at δ 6.5–7.2 ppm) .

- Infrared (IR) spectroscopy : Confirm C-H stretching (2800–3000 cm⁻¹) and aromatic ring vibrations (1450–1600 cm⁻¹).

- Mass spectrometry (MS) : Molecular ion peak at m/z 132 (C₁₀H₁₂⁺) with fragmentation patterns indicating loss of methyl or benzyl groups .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the benzyl group’s electron-donating effect increases HOMO density at the para position .

- Molecular dynamics simulations : Model steric effects of methyl groups on transition-state geometry.

- Benchmarking : Validate computational results against experimental kinetic data (e.g., rate constants for nitration or halogenation) .

Q. How do steric effects influence the regioselectivity of electrophilic aromatic substitution in this compound?

Methodological Answer:

- Steric maps : Use X-ray crystallography or computational models to visualize spatial hindrance. The 1,2-dimethyl substituents block ortho positions, directing electrophiles to the less hindered para-benzyl site .

- Competitive experiments : Compare product ratios under identical conditions (e.g., nitration with HNO₃/H₂SO₄ vs. acetyl nitrate).

- Isotopic labeling : Track substituent orientation via deuterated analogs in kinetic isotope effect studies .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

- Assay standardization : Control variables like cell line viability (e.g., Staphylococcus aureus ATCC 25923 vs. clinical isolates) and solvent purity (HPLC-grade DMSO) .

- Dose-response curves : Use nonlinear regression to quantify EC₅₀ values, minimizing inter-lab variability.

- Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to evaluate heterogeneity across studies .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s thermal stability be addressed?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert (N₂) vs. oxidative (O₂) atmospheres.

- Differential scanning calorimetry (DSC) : Identify exothermic/endothermic events correlated with structural degradation.

- Reproducibility checks : Replicate experiments using standardized heating rates (e.g., 10°C/min) and sample masses (5–10 mg) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Flow chemistry : Enhance heat/mass transfer to reduce side reactions (e.g., dimerization).

- In situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically.

- Catalyst recycling : Immobilize Lewis acids on silica gel to improve turnover number (TON) .

Experimental Design Considerations

Q. How to design kinetic studies for photochemical reactions involving this compound?

Methodological Answer:

- Light source calibration : Use actinometry (e.g., ferrioxalate) to quantify photon flux at specific wavelengths (250–300 nm).

- Quencher experiments : Add triplet quenchers (e.g., β-carotene) to elucidate reaction mechanisms (singlet vs. triplet pathways).

- Time-resolved spectroscopy : Employ laser flash photolysis to measure transient intermediates (nanosecond timescale) .

Q. What analytical workflows validate the compound’s purity for pharmacological studies?

Methodological Answer:

- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm); retention time comparison against certified standards.

- Elemental analysis : Confirm C/H ratios within ±0.3% of theoretical values.

- Residual solvent testing : Gas chromatography (GC) to detect traces of synthesis solvents (e.g., DCM, THF) .

Q. How to correlate substituent electronic effects with catalytic activity in metal-organic frameworks (MOFs)?

Methodological Answer:

- X-ray photoelectron spectroscopy (XPS) : Analyze electron density shifts at metal centers (e.g., Pd or Cu) bound to the benzyl group.

- Turnover frequency (TOF) : Compare catalytic cycles for hydrogenation or oxidation reactions using derivatives with varying electron-donating/withdrawing groups.

- DFT-assisted ligand design : Optimize MOF topology for substrate accessibility using charge distribution maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.